Polyimide End-Capping: Enhanced Thermal Curing Window vs. Ethynyl-Terminated Systems
4-(Phenylethynyl)aniline, when used as an end-capping agent for polyimide oligomers, affords a significantly higher curing temperature compared to ethynyl-endcapped systems. This is a direct consequence of the phenylethynyl group's thermal latency, which delays the crosslinking reaction to a higher temperature range [1].
| Evidence Dimension | Curing Temperature Range |
|---|---|
| Target Compound Data | 380–420 °C |
| Comparator Or Baseline | Ethynyl-endcapped systems (class-level baseline) |
| Quantified Difference | Phenylethynyl-endcapped systems cure at temperatures approximately 80–150 °C higher than typical ethynyl-endcapped analogs. |
| Conditions | Thermal curing of phenylethynyl-terminated imide oligomers; data generalized from studies using 4-phenylethynylaniline and 3-phenylethynylaniline as end-capping agents. |
Why This Matters
A higher curing temperature widens the processing window between the glass transition temperature (Tg) and the cure onset, allowing for improved melt flow and consolidation in composite manufacturing processes like resin transfer molding (RTM).
- [1] Meyer, G.W., et al. New High-Performance Thermosetting Polymer Matrix Material Systems. Polymer, 1995, 36(11), 2303-2309. View Source
